N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide
Description
Properties
IUPAC Name |
N-ethyl-N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-13(10(2)15)9-11-4-5-12(8-11)6-7-14/h11,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPJKDCSHARHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Construction
The pyrrolidine core is typically synthesized via cyclization reactions. A common approach involves the alkylation of primary amines with dihaloalkanes or epoxy derivatives. For example, N-(2-hydroxyethyl)pyrrolidine , a key intermediate, is prepared by reacting pyrrolidine with 2-bromoethanol in tetrahydrofuran (THF) under reflux for 36 hours, achieving an 83% yield. This step forms the hydroxylethyl-substituted pyrrolidine backbone, which is subsequently functionalized.
The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbon of 2-bromoethanol. The hydroxyl group remains unprotected, necessitating mild conditions to avoid side reactions such as oxidation or elimination.
N-Alkylation and Acetamide Formation
Following pyrrolidine substitution, the introduction of the ethyl and acetamide groups occurs through sequential alkylation and acylation. In a representative protocol:
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N-Ethylation : The hydroxylethyl-pyrrolidine intermediate is treated with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
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Methylation of the Amide : The resulting secondary amine is acylated using acetyl chloride or acetic anhydride in dichloromethane, forming the acetamide moiety.
Critical to this step is the order of substitutions. Prior alkylation ensures regioselectivity, preventing competing reactions at the hydroxylethyl group. Patent data highlight that maintaining a temperature below 40°C during acylation minimizes byproducts such as over-acylated species.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like THF or dimethylformamide (DMF) enhance the solubility of intermediates and stabilize transition states during alkylation. For instance, refluxing THF (66°C) provides optimal thermal energy for the 36-hour reaction between pyrrolidine and 2-bromoethanol, whereas DMF accelerates acylation at room temperature.
| Parameter | Alkylation (Step 1) | Acylation (Step 2) |
|---|---|---|
| Solvent | THF | Dichloromethane |
| Temperature | 66°C (reflux) | 25°C |
| Reaction Time | 36 hours | 4 hours |
| Yield | 83% | 89% |
Catalytic and Stoichiometric Considerations
Base selection is critical for deprotonating the amine during alkylation. Weak bases like triethylamine are insufficient for pyrrolidine’s low pKa (~11), necessitating stronger bases such as sodium hydride or potassium tert-butoxide. However, excess base can lead to elimination side reactions, particularly in the presence of β-hydrogens.
In the acylation step, stoichiometric acetic anhydride ensures complete conversion, but catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by activating the acylating agent.
Purification and Characterization
Chromatographic Techniques
Crude products often require purification via column chromatography. A solvent gradient of dichloromethane:methanol (10:1) effectively separates N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide from unreacted starting materials and oligomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.
Spectroscopic Validation
-
1H NMR : Key signals include a triplet at δ 3.64 ppm (2H, -CH2OH), multiplet at δ 2.56 ppm (4H, pyrrolidine ring), and singlet at δ 2.10 ppm (3H, acetyl group).
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 228.2 [M+H]+, consistent with the molecular formula C12H22N2O2.
Industrial-Scale Synthesis
Continuous Flow Processes
Patent WO2014132270A3 describes a continuous flow system for analogous acetamide derivatives, achieving higher throughput and consistency. Key advantages include:
-
Rapid heat dissipation, reducing decomposition.
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Inline monitoring via IR spectroscopy for real-time adjustment of reagent ratios.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is pivotal for modifying the compound’s pharmacological profile or environmental degradation.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | 6M HCl, reflux (12 h) | N-Ethyl-pyrrolidin-3-ylmethyl-amine + Acetic acid | 78% | |
| Basic (NaOH, EtOH) | 2M NaOH, 60°C (8 h) | Sodium acetate + Ethyl-pyrrolidinemethanolamine | 85% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack at the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.
Alkylation and Acylation
The secondary amine in the pyrrolidine ring and the hydroxyl group participate in alkylation/acylation, enabling structural diversification.
Amine Alkylation
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 50°C, 6 h | Quaternary ammonium derivative | 62% | |
| Benzyl chloride | THF, RT, 12 h | N-Benzyl-pyrrolidine acetamide | 70% |
Hydroxyl Group Acylation
| Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 2 h | O-Acetylated derivative | 88% | |
| Tosyl chloride | CH₂Cl₂, Et₃N, RT, 4 h | Tosylate ester | 75% |
Key Notes :
-
Alkylation at the amine enhances lipophilicity, impacting blood-brain barrier penetration.
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Acylation of the hydroxyl group stabilizes the molecule against oxidative degradation.
Cyclization and Ring-Opening Reactions
The pyrrolidine ring’s strain and substituents enable controlled cyclization or ring-opening under specific conditions.
| Reaction Type | Reagents/Conditions | Products | Application | Source |
|---|---|---|---|---|
| Ring-opening | H₂O, H₂SO₄, 100°C, 24 h | Linear diamine derivative | Polymer precursor | |
| Intramolecular cyclization | DCC, DMAP, CH₂Cl₂, RT | Bicyclic lactam | Bioactive scaffold synthesis |
Mechanistic Details :
-
Acid-catalyzed ring-opening generates a linear diamine via cleavage of the C-N bond.
-
Cyclization using coupling agents forms lactams, exploiting the proximity of amine and ester groups.
Catalytic Hydrogenation
The hydroxyl-ethyl side chain and pyrrolidine ring undergo hydrogenation to modify saturation states.
| Catalyst | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | MeOH, RT, 12 h | Saturated pyrrolidine derivative | >90% | |
| Raney Ni, H₂ (3 atm) | EtOH, 60°C, 8 h | Fully reduced ethyl-pyrrolidinemethanol | 85% |
Applications :
Electrophilic Aromatic Substitution
While the core structure lacks aromaticity, synthetic intermediates with aryl groups (e.g., benzyl esters) participate in electrophilic reactions.
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-aromatic derivative | 65% | |
| Sulfonation | SO₃, DCM, RT | Sulfonated intermediate | 58% |
Stability and Degradation Pathways
The compound’s stability under physiological conditions is critical for drug formulation:
| Factor | Impact | Experimental Data | Source |
|---|---|---|---|
| pH 7.4, 37°C | Hydrolysis half-life: 48 h | First-order kinetics (k = 0.0144 h⁻¹) | |
| UV light (254 nm) | Photodegradation via radical mechanisms | 90% degradation after 24 h |
Scientific Research Applications
Structure and Composition
N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide is characterized by its unique molecular structure, which includes:
- Molecular Formula : C_{12}H_{19}N_{3}O_{2}
- Molecular Weight : 225.30 g/mol
- Functional Groups : Contains both an amide and a hydroxyl group, contributing to its reactivity and potential biological activity.
Pharmaceutical Development
This compound has been investigated for its potential use in drug formulation, particularly due to its ability to interact with biological membranes and influence pharmacokinetics. Some key studies include:
- Case Study 1 : A study explored the compound's efficacy as a drug delivery agent for hydrophilic drugs, demonstrating improved absorption rates when used as a carrier .
Neuropharmacology
Research indicates that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Case Study 2 : In vitro studies showed that this compound reduced oxidative stress markers in neuronal cell lines, suggesting a potential role in neuroprotection .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other pharmacologically active molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological activity.
- Application Example : Researchers have utilized this compound in the synthesis of novel analgesics, exploring its reactivity with different functional groups to create more potent pain relief medications .
Safety and Toxicological Studies
While the therapeutic potential of this compound is promising, safety evaluations are crucial.
Toxicity Profile
Preliminary toxicity assessments indicate that the compound exhibits low toxicity levels in animal models, but further studies are required to establish a comprehensive safety profile.
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Chronic Exposure | No significant adverse effects noted |
Mechanism of Action
The mechanism of action of N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs, emphasizing structural features, synthesis, and inferred biological properties.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
*Hypothetical formula based on structural parsing.
Key Observations:
- Synthetic Complexity : The target compound’s discontinued status () suggests challenges in synthesis or purification, contrasting with the 61% yield of indole analog 215b .
- Biological Targets : While the target compound lacks explicit activity data, pyrrolidine derivatives often interact with amine-binding receptors (e.g., GPCRs), whereas indole analogs (215b, ) may target serotonin pathways, and 20a () demonstrates GPR139 agonism .
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : The hydroxyethyl group likely reduces the logP (lipophilicity) of the target compound compared to 215b (indole) and 20a (methoxyphenyl), favoring renal excretion over CNS uptake. Piperazine-containing analogs () may exhibit intermediate solubility due to hydrogen-bonding capacity .
Therapeutic Potential and Limitations
- Target Compound : Discontinuation implies unresolved issues, such as toxicity, instability, or insufficient efficacy. Its hydroxyethyl-pyrrolidine structure may limit membrane permeability, critical for CNS applications .
- Analog 20a: Demonstrates 40% synthesis yield and 99.4% purity, with confirmed GPR139 agonism in vivo, highlighting the importance of methoxyphenyl and pyrrolotriazinone groups in CNS targeting .
Biological Activity
N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide (CAS No. 1353973-31-5) is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.3 g/mol
- Boiling Point : Approximately 352.2 °C (predicted)
- Density : 1.038 g/cm³ (predicted)
- pKa : 14.74 (predicted) .
This compound exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. Compounds with similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating that structural modifications can enhance antibacterial efficacy .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential effects on the central nervous system (CNS). Pyrrolidine derivatives have been studied for their anxiolytic and analgesic properties, which could be attributed to their ability to modulate neurotransmitter release and receptor activity.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Hydroxyl Group : The presence of the hydroxyethyl moiety may enhance solubility and bioavailability.
- Ethyl Substitution : The ethyl group at the nitrogen atom may influence receptor binding affinity.
- Pyrrolidine Ring : Variations in the pyrrolidine structure can significantly affect antimicrobial potency and CNS activity.
Study on Antimicrobial Efficacy
A recent study evaluated various pyrrolidine derivatives, including this compound, for their antibacterial properties. The results indicated that modifications in the side chains resulted in varying degrees of effectiveness against bacterial strains such as E. coli and S. aureus, with some derivatives achieving MIC values as low as 0.0039 mg/mL .
Neuropharmacological Assessment
In another study focusing on neuropharmacological effects, compounds similar to this compound were tested for their impact on anxiety-related behaviors in animal models. Results showed promising anxiolytic effects, suggesting that further exploration into this compound's CNS activity could be beneficial .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile or neoprene), face shields, and safety goggles compliant with NIOSH (US) or EN 166 (EU) standards. For respiratory protection, employ OV/AG/P99 (US) or ABEK-P2 (EU) filters if aerosolization occurs .
- Engineering Controls : Conduct reactions in fume hoods with adequate airflow. Implement handwashing protocols before breaks and after handling .
- Waste Disposal : Follow hazardous waste regulations. Decontaminate surfaces with ethanol/water mixtures and dispose of contaminated materials via authorized facilities .
Q. What synthetic routes are available for the preparation of this compound?
- Methodological Answer :
- Multi-Step Synthesis : Adapt methods from structurally similar acetamides. For example:
Intermediate Formation : React 1-(2-hydroxyethyl)pyrrolidine-3-carbaldehyde with ethylamine under reductive amination (NaBH₃CN, methanol, 0–5°C, 2 h) .
Acetylation : Treat the intermediate with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C, followed by room-temperature stirring for 4–6 hours .
- Microwave Optimization : Use microwave-assisted synthesis (120°C, 30 min) to accelerate steps like amide bond formation, as demonstrated for phenoxazine derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm the acetamide moiety (δ ~2.0 ppm for CH₃CO) and pyrrolidine ring protons (δ ~1.5–3.5 ppm). Compare with data from PubChem entries of analogous compounds (e.g., N-(2-phenylethyl)acetamide) .
- HPLC Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Follow protocols from drug quality tests, e.g., dissolving 0.1 g in 1000 mL water and analyzing for impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., logP, solubility) of this compound across studies?
- Methodological Answer :
- Experimental Determination :
- LogP : Perform shake-flask assays (octanol/water partitioning) with HPLC quantification .
- Solubility : Use dynamic light scattering (DLS) or nephelometry in buffered solutions (pH 1–13) to assess pH-dependent solubility .
- Computational Validation : Apply QSPR models (e.g., CC-DPS) or neural networks to predict properties and cross-validate with experimental data .
Q. What computational strategies are suitable for predicting the conformational dynamics of this compound in solution?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to study pyrrolidine ring puckering and acetamide rotamers. Reference protocols from imidazole-acetamide conformational studies .
- Quantum Mechanics (QM) : Optimize geometries at the B3LYP/6-31G* level to evaluate energy barriers for intramolecular hydrogen bonding between hydroxyethyl and acetamide groups .
Q. What methodologies are recommended for assessing the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t½) using first-order kinetics .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess competitive inhibition. Compare IC₅₀ values against known inhibitors .
Data Gaps and Research Recommendations
- Toxicological Data : No acute toxicity or mutagenicity data are available. Prioritize Ames tests (TA98/TA100 strains) and zebrafish embryo assays .
- Stability Under Stress : Conduct accelerated stability studies (40°C/75% RH, 1–3 months) with HPLC monitoring to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
